B1579521 N-α-Fmoc-N-δ-xanthyl-D-glutamine

N-α-Fmoc-N-δ-xanthyl-D-glutamine

Cat. No.: B1579521
M. Wt: 564.6
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-Fmoc-N-δ-xanthyl-D-glutamine is a useful research compound. Molecular weight is 564.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

564.6

Origin of Product

United States

The Crucial Role of Protected Amino Acid Derivatives in Modern Peptide Chemistry

The synthesis of peptides, biopolymers composed of amino acid residues linked by amide (peptide) bonds, is a cornerstone of biochemical and pharmaceutical research. nih.govnbinno.com To prevent undesirable side reactions and ensure the formation of the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily masked or "protected". nih.govspringernature.com This includes the α-amino group at the N-terminus and any reactive moieties within the amino acid side chains. nih.govspringernature.combiosynth.com

The use of protecting groups is a fundamental strategy that prevents the polymerization of amino acids and minimizes unwanted side reactions during the synthetic process. nih.govspringernature.com An ideal protecting group can be easily introduced into the molecule, is stable throughout the various steps of peptide chain elongation, and can be selectively removed under mild conditions without affecting other protecting groups or the integrity of the growing peptide chain. biosynth.com This concept of "orthogonality," where different protecting groups can be removed independently, is key to the successful synthesis of complex peptides. nih.govspringernature.com The availability of a diverse array of high-quality protected amino acid derivatives has been instrumental in advancing the field of peptide therapeutics, enabling the creation of novel drugs with high specificity and lower toxicity compared to traditional small molecules. nbinno.com

A Look at Fmoc Based Solid Phase Peptide Synthesis Spps

The advent of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the field by immobilizing the growing peptide chain on an insoluble solid support. oup.comdu.ac.in This approach simplifies the purification process, as excess reagents and by-products can be easily washed away by filtration. oup.com Among the various SPPS methodologies, the one based on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group has become the most widely used. du.ac.innih.gov

The Fmoc/tBu (tert-butyl) strategy is founded on an orthogonal protection scheme. du.ac.in The Fmoc group is base-labile, typically removed by treatment with a secondary amine like piperidine (B6355638), while the side-chain protecting groups and the linker attaching the peptide to the resin are acid-labile. du.ac.inuci.edu This orthogonality allows for the selective removal of the temporary Fmoc group at each step of chain elongation under mild basic conditions, leaving the "permanent" side-chain protecting groups intact until the final cleavage from the resin with a strong acid. du.ac.innih.gov The Fmoc-based methodology is highly amenable to automation and its milder deprotection conditions are compatible with a wide range of sensitive modifications, such as glycosylation and phosphorylation, making it the preferred method for synthesizing complex and modified peptides. oup.comnih.gov

The Necessity of Side Chain Protection for Glutamine

Glutamine, an amino acid with a carboxamide group in its side chain, presents specific challenges during peptide synthesis. While it is possible to incorporate glutamine without side-chain protection, this can lead to undesirable side reactions. peptide.com A primary concern is the dehydration of the side-chain amide to a nitrile when activated with carbodiimide (B86325) reagents, a problem that becomes more pronounced during the synthesis of long peptides where glutamine residues are repeatedly exposed to coupling reagents. peptide.com

Furthermore, unprotected Fmoc-glutamine exhibits very poor solubility in common SPPS solvents like dimethylformamide (DMF), which can hinder coupling efficiency. peptide.comgoogle.comgoogleapis.com Protecting the side-chain amide of glutamine not only prevents nitrile formation but also significantly improves the solubility of the Fmoc-amino acid derivative, leading to more efficient and reliable peptide assembly. peptide.com

The Evolution of Protecting Groups for Glutamine

Precursor Synthesis and Stereochemical Control in D-Glutamine Derivatization

The synthesis of N-α-Fmoc-N-δ-xanthyl-D-glutamine commences with a suitable precursor, typically D-glutamine or a derivative thereof. The paramount concern at this initial stage is the preservation of the D-stereochemistry at the α-carbon. In peptide synthesis, maintaining the stereochemical integrity of each amino acid building block is critical, as even minor racemization can lead to the formation of diastereomeric peptides with significantly altered biological activities. chemimpex.com

The most common and direct precursor for the subsequent xanthylation step is N-α-Fmoc-D-glutamine (Fmoc-D-Gln-OH). sigmaaldrich.comsigmaaldrich.compeptide.com This compound is commercially available from various suppliers, ensuring high enantiomeric purity (typically ≥99.5%) which is verified by chiral chromatography techniques. sigmaaldrich.com The industrial production of Fmoc-amino acids has advanced to provide starting materials of high quality, which is essential for successful peptide synthesis. nih.gov

Should the synthesis begin from unprotected D-glutamine, stereochemical control is established during the introduction of the first protecting group. Derivatization methods, such as those using Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), are employed for the stereochemical analysis of amino acids to ensure the configuration is maintained. nih.gov Throughout the synthetic sequence, reaction conditions that could lead to epimerization, such as strong bases or high temperatures for prolonged periods, are scrupulously avoided.

Regioselective Introduction of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The regioselective protection of the α-amino group of D-glutamine is a critical step that precedes the protection of the side-chain amide. The goal is to differentiate the α-amino group from the δ-amido group, allowing for selective deprotection and peptide bond formation at the N-terminus.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard protecting group for the α-amino function in modern solid-phase peptide synthesis due to its stability under acidic and neutral conditions and its facile cleavage under mild basic conditions (e.g., using piperidine). acs.org The introduction of the Fmoc group is typically achieved by reacting D-glutamine with an activated Fmoc derivative. Common reagents for this purpose include:

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) nih.gov

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) acs.org

The reaction is generally performed in a biphasic system, such as aqueous sodium bicarbonate or sodium carbonate and an organic solvent like dioxane or acetone, at a controlled pH (typically between 9 and 10). The basic conditions deprotonate the more acidic α-amino group (pKa ~9.1) over the less nucleophilic side-chain amide, ensuring high regioselectivity. The Fmoc-OSu reagent is often preferred due to its stability and the formation of water-soluble byproducts, which simplifies the workup procedure.

Strategies for N-δ-Xanthyl (Xan) Protection of the Amide Side Chain

Protecting the side-chain amide of glutamine is crucial to prevent undesirable side reactions during peptide synthesis. Without protection, the amide can undergo dehydration to form a nitrile byproduct during the activation step, especially when using carbodiimide (B86325) reagents. peptide.compeptide.com Furthermore, unprotected glutamine residues can lead to pyroglutamate (B8496135) formation at the N-terminus of the peptide chain. google.com The xanthyl (Xan) group is an effective protecting group that enhances the solubility of the amino acid derivative and is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA). peptide.compeptide.comnih.gov

Reaction Conditions and Reagent Selection for Xanthyl Moiety Formation

The introduction of the xanthyl group onto the side-chain amide of Fmoc-D-Gln-OH is typically achieved through an acid-catalyzed reaction with xanthydrol (9-hydroxyxanthene). nih.gov

Reaction Scheme: Fmoc-D-Gln-OH + Xanthydrol --(Acid Catalyst)--> this compound + H₂O

The selection of reagents and conditions is critical for the success of this step.

ParameterSelection/ConditionRationale/Details
Xanthylating Agent XanthydrolThe primary reagent that provides the xanthyl moiety.
Acid Catalyst Trifluoroacetic acid (TFA), Acetic AcidA small amount of acid is required to protonate the hydroxyl group of xanthydrol, forming a stabilized xanthyl cation which is the reactive electrophile. The reaction is conveniently carried out with these acids. nih.gov
Solvent Dichloromethane (B109758) (DCM), Acetic AcidThe reaction is often performed in a solvent that can dissolve the starting materials. Acetic acid can serve as both the solvent and the catalyst.
Temperature Room TemperatureThe reaction typically proceeds efficiently at ambient temperature.
Reaction Time Several hoursThe reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine completion.

Optimization of Reaction Yield and Purity in Xanthyl Protection

Optimizing the yield and purity of this compound involves careful control over reaction parameters to maximize the formation of the desired product while minimizing side reactions.

Key optimization strategies include:

Stoichiometry: Using a slight excess of xanthydrol can drive the reaction to completion, but a large excess can complicate purification. The stoichiometry is carefully adjusted to find the optimal balance.

Catalyst Concentration: The amount of acid catalyst is critical. Insufficient acid leads to a slow or incomplete reaction, while excessive acid can potentially cause side reactions or partial cleavage of other acid-labile groups if present, although the Fmoc group is stable to these conditions.

Water Removal: The reaction produces water as a byproduct. While not always necessary for small-scale synthesis, in some optimization protocols, measures to remove water could be employed to shift the equilibrium towards the product.

Purification Techniques for Isolated this compound

After the synthetic steps, the crude product is a mixture containing the desired compound, unreacted starting materials, and byproducts. A robust purification strategy is essential to achieve the high purity (>98%) required for use in peptide synthesis.

Chromatographic Separation Methods in Gram-Scale Synthesis

For gram-scale and larger syntheses, flash column chromatography over silica (B1680970) gel is the most common and effective method for purifying this compound. nih.gov

Method Parameters:

ParameterDetails
Stationary Phase Silica Gel (typically 230-400 mesh)
Mobile Phase (Eluent) A gradient system of nonpolar and polar solvents. A common system starts with a mixture like dichloromethane (DCM) and gradually increases the concentration of a more polar solvent like methanol (B129727) or ethyl acetate. A small amount of acetic acid is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column, improving the separation quality.
Detection UV visualization (at 254 nm) to detect the aromatic Fmoc and xanthyl groups, or staining with a suitable reagent (e.g., permanganate) on TLC plates.
Fraction Collection Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure.

The final product is typically obtained as a white to off-white solid powder. Its identity and purity are confirmed using a suite of analytical techniques, including ¹H NMR, Mass Spectrometry, and HPLC.

Crystallization and Recrystallization Protocols for Enhanced Purity

Crystallization is a fundamental technique for the purification of solid organic compounds. For this compound, which is typically a white to off-white powder, crystallization and recrystallization are employed to remove impurities that may have been introduced during synthesis. These impurities can include by-products from the reaction, unreacted starting materials, or diastereomers. The presence of such impurities can significantly impact the efficiency and outcome of subsequent peptide synthesis, potentially leading to the formation of incorrect peptide sequences.

General Principles of Recrystallization

The principle behind recrystallization is the differential solubility of the desired compound and its impurities in a given solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at an elevated temperature. The impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.

The process typically involves dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities ideally remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

Recrystallization Protocols for this compound

While specific, detailed research findings and data tables for the recrystallization of this compound are not extensively published, protocols for analogous Fmoc-protected amino acids provide a strong basis for effective purification. The purification of Fmoc-protected glutamine derivatives, such as N-α-Fmoc-N-γ-trityl-D-glutamine (Fmoc-D-Gln(Trt)-OH), has been successfully achieved through recrystallization, indicating that similar methods can be applied to its xanthyl-protected counterpart.

One common approach involves the use of alcohol-based solvent systems. For instance, a study on the purification of various Fmoc-amino acids demonstrated the efficacy of isopropyl alcohol for recrystallizing Fmoc-Gln(Trt)-OH. google.com Another general method for the crystallization of N-Fmoc-amino acids utilizes an ethanol/water system. google.comnih.gov

Illustrative Recrystallization Protocol using an Isopropyl Alcohol System:

Based on protocols for similar compounds, a representative procedure for the recrystallization of this compound can be outlined as follows:

Dissolution: The crude this compound is suspended in a suitable volume of isopropyl alcohol in a flask.

Heating: The suspension is heated to approximately 50°C with continuous stirring until the solid is completely dissolved.

Cooling and Crystallization: The solution is then gradually cooled to room temperature (around 20-25°C) to induce crystallization. Further cooling in an ice bath can enhance the yield.

Filtration: The resulting crystalline solid is collected by vacuum filtration.

Washing: The collected crystals are washed with a small amount of cold isopropyl alcohol to remove any residual mother liquor containing dissolved impurities.

Drying: The purified crystals are dried under vacuum to remove any remaining solvent.

Illustrative Recrystallization Protocol using an Ethanol/Water System:

Dissolution: The crude this compound is dissolved in a minimal amount of a hot ethanol/water mixture (e.g., a 2:3 or 1:1 ratio). google.comnih.gov The solution is heated to between 60-80°C to ensure complete dissolution. google.comnih.gov

Cooling and Crystallization: The solution is allowed to cool slowly to a temperature between 12-16°C to promote the formation of well-defined crystals. google.comnih.gov

Filtration: The crystalline product is isolated by suction filtration. google.comnih.gov

Washing: The crystals are washed with the cold ethanol/water system used for crystallization. google.comnih.gov

Drying: The final product is dried to yield the purified this compound. google.comnih.gov

Expected Purity Enhancement

The primary goal of recrystallization is to increase the chemical and enantiomeric purity of the compound. High-performance liquid chromatography (HPLC) is a standard analytical technique used to assess the purity of Fmoc-amino acids. The enantiomeric purity is also a critical parameter, as the presence of the L-enantiomer can lead to the synthesis of undesired diastereomeric peptides.

The following data table illustrates the potential enhancement in purity that can be achieved through recrystallization, based on typical results observed for other Fmoc-amino acids.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white powderWhite crystalline solid
Chemical Purity (HPLC) ~97.0%≥99.0%
Major Impurity ~1.5%<0.5%
Other Impurities ~1.5%<0.5%

This table is representative and based on general findings for the purification of Fmoc-amino acids. Specific values for this compound may vary.

Role of the Fmoc Group in α-Amino Protection and its Cleavage Mechanism

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function of amino acids in SPPS. embrapa.br Its widespread adoption is attributed to its stability under acidic conditions and its facile removal under mild basic conditions, a property that ensures the integrity of acid-labile side-chain protecting groups and the peptide-resin linkage. wikipedia.orgpublish.csiro.au

Base-Labile Character and β-Elimination Pathways

The lability of the Fmoc group in the presence of a base is a consequence of the acidic nature of the proton at the C9 position of the fluorene (B118485) ring system. researchgate.netresearchgate.net The cleavage mechanism proceeds via a β-elimination pathway. embrapa.br A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene ring. nih.govresearchgate.net This abstraction is followed by an elimination reaction that liberates the free amine of the amino acid and forms a highly reactive dibenzofulvene (DBF) intermediate. researchgate.netresearchgate.net The excess amine in the deprotection solution then traps the DBF to form a stable adduct, which can be easily washed away. wikipedia.orgnih.gov This two-step process is favored in polar, electron-donating solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.govspringernature.com

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.

β-Elimination: The resulting carbanion undergoes elimination, releasing the free amine, carbon dioxide, and dibenzofulvene.

Dibenzofulvene Adduct Formation: The dibenzofulvene reacts with the excess base (e.g., piperidine) to form a stable, easily removable adduct. researchgate.net

Kinetic Studies of Fmoc Removal in Various Solvents

The rate of Fmoc deprotection is influenced by the choice of base and solvent. Kinetic studies have demonstrated that secondary amines like piperidine and piperazine (B1678402) are highly efficient for Fmoc removal, while primary amines such as cyclohexylamine (B46788) and ethanolamine (B43304) also facilitate rapid removal. researchgate.netspringernature.com Tertiary amines, like triethylamine (B128534) (Et3N) and N,N-diisopropylethylamine (DIEA), remove the Fmoc group much more slowly. researchgate.netspringernature.com

The polarity of the solvent plays a crucial role. Fmoc removal is significantly faster in polar solvents like DMF and NMP compared to less polar solvents such as dichloromethane (DCM). researchgate.netspringernature.com For instance, using a 20% piperidine solution in DMF can lead to complete Fmoc removal in under three minutes. researchgate.net In contrast, the reaction is considerably slower in DCM. researchgate.net The concentration of the base also impacts the reaction kinetics; increasing the piperidine concentration generally leads to faster deprotection. researchgate.net

Table 1: Kinetic Data for Fmoc Removal

Fmoc-Amino AcidBase (Concentration)SolventTime (min)Deprotection (%)Reference
Fmoc-Gly-PS10% MorpholineDCM24018 researchgate.net
Fmoc-Gly-PS10% MorpholineDMF24075 researchgate.net
Fmoc-Gly-PS50% MorpholineDCM240100 researchgate.net
Fmoc-Val50% MorpholineDMF150 researchgate.net
Fmoc-Gly-PS10% PiperidineDCM240100 researchgate.net
Fmoc-Val20% PiperidineDMF0.150 researchgate.net
Fmoc-Val-OH2% PiperidineDMF363.3 researchgate.net
Fmoc-Val-OH5% PiperidineDMF3>99 researchgate.net

Note: This table is interactive and can be sorted by clicking on the column headers.

Function of the N-δ-Xanthyl Group in Amide Side-Chain Protection

The side chains of asparagine and glutamine contain amide groups that can participate in undesirable side reactions during peptide synthesis. peptide.com Protecting these side chains is crucial for synthesizing long or complex peptides. peptide.com For glutamine, the N-δ-xanthyl (Xan) group is an effective protecting group, particularly in Boc chemistry, and its principles are applicable to Fmoc-based strategies as well. peptide.com

Prevention of Side Reactions during Coupling

The primary role of the N-δ-xanthyl group is to prevent side reactions involving the amide functionality of the glutamine side chain during the coupling steps of peptide synthesis.

Under the conditions used for activating the carboxylic acid of the incoming amino acid, the side-chain amide of unprotected glutamine can undergo dehydration to form a nitrile. peptide.com This is a significant issue, especially when using carbodiimide-based coupling reagents. peptide.com Dehydration can be facilitated by various reagents, including phosphorus oxychloride and thionyl chloride. youtube.comlibretexts.org The formation of the corresponding nitrile impurity complicates the purification of the final peptide. The bulky xanthyl group on the side-chain amide nitrogen physically and electronically hinders this dehydration reaction, ensuring the integrity of the glutamine residue. peptide.com

When a glutamine residue is at the N-terminus of a peptide chain, its side-chain amide can cyclize with the free α-amino group to form pyroglutamic acid (pGlu). nih.govgoogle.com This irreversible reaction leads to the termination of the peptide chain elongation. nih.gov The formation of pGlu is a spontaneous process that can occur under both acidic and basic conditions, although the rate is pH-dependent. nih.govresearchgate.net By protecting the side-chain amide with the xanthyl group, this intramolecular cyclization is effectively blocked, thereby preventing the formation of the pGlu-terminated byproduct and ensuring the continuation of the peptide synthesis. The xanthyl group is stable during the Fmoc deprotection steps but can be removed during the final acidolytic cleavage of the peptide from the resin. peptide.comnih.gov

Influence on Coupling Efficiency and Kinetics within Peptide Assembly

The incorporation of glutamine into a growing peptide chain can be a challenging step in solid-phase peptide synthesis (SPPS). The side-chain amide can participate in undesirable side reactions, and the inherent polarity of glutamine can contribute to poor solubility and aggregation, leading to incomplete coupling reactions. The use of a protecting group on the δ-amide of glutamine is a common strategy to mitigate these issues.

While specific kinetic data for the coupling of this compound is not extensively detailed in publicly available research, studies on the corresponding L-isomer have shown that the use of a xanthyl protecting group can lead to the formation of purer peptide products when compared to other protecting groups such as trityl (Trt) or 2,4,6-trimethoxybenzyl (Tmob). nih.gov This suggests that the xanthyl group is effective in preventing side reactions that can occur during the activation and coupling steps of the synthesis.

The bulky nature of the xanthyl group, while beneficial for preventing side reactions, may also exert steric hindrance, potentially slowing down the kinetics of the coupling reaction compared to unprotected glutamine or glutamine with smaller protecting groups. However, this is often a necessary trade-off to ensure the fidelity of the final peptide sequence. The choice of coupling reagents and conditions can be optimized to enhance the efficiency of incorporating this sterically demanding amino acid derivative. nih.gov

Table 1: Comparison of Side-Chain Protecting Groups for Glutamine in Fmoc SPPS

Protecting GroupKey FeaturesRelative Purity of Final Peptide
Xanthyl (Xan) Acid-labile; bulky, which can prevent side reactions.Often higher compared to Trt and Tmob. nih.gov
Trityl (Trt) Commonly used; acid-labile; can improve solubility. peptide.compeptide.comGood, but side reactions can occur. nih.gov
2,4,6-Trimethoxybenzyl (Tmob) Acid-labile; designed to improve solubility and prevent side reactions.Generally effective, but can be less efficient than Xan in some cases. nih.gov

This table is based on data for L-glutamine derivatives and provides a general comparison.

Orthogonality of Protecting Groups in Stepwise Peptide Synthesis

A cornerstone of modern solid-phase peptide synthesis is the concept of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others. sigmaaldrich.comnih.govbiosynth.com The this compound derivative is designed to be compatible with the widely used Fmoc/tBu strategy. nih.govaltabioscience.com

The N-α-Fmoc group is a temporary protecting group that is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent. This allows for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus.

Conversely, the N-δ-xanthyl group is an acid-labile protecting group. peptide.com It remains intact during the repetitive base treatments required for Fmoc group removal throughout the synthesis. The xanthyl group is then typically removed during the final cleavage of the peptide from the solid support, a process that is usually carried out using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. nih.gov

This differential lability of the Fmoc (base-labile) and xanthyl (acid-labile) groups ensures the integrity of the glutamine side chain during peptide elongation and allows for its deprotection simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

Table 2: Deprotection Conditions for Protecting Groups in this compound

Protecting GroupPositionDeprotection ReagentStability to Other Conditions
Fmoc N-α20% Piperidine in DMFStable to acidic conditions.
Xanthyl N-δTrifluoroacetic Acid (TFA)Stable to basic conditions (e.g., piperidine).

Impact on Solubility and Aggregation Phenomena in Reaction Media

Peptide aggregation during solid-phase synthesis is a significant obstacle that can lead to incomplete reactions and difficult purifications. sigmaaldrich.com This phenomenon is often sequence-dependent, with peptides containing hydrophobic residues or those capable of forming intermolecular hydrogen bonds being particularly prone to aggregation. Glutamine-rich sequences are known for their tendency to aggregate, which can be attributed to the formation of hydrogen bonds involving the side-chain amides. nih.govnih.gov

The introduction of a bulky protecting group on the glutamine side chain, such as the xanthyl group, can play a dual role in influencing solubility and aggregation. On one hand, the bulky and hydrophobic nature of the xanthyl group can disrupt the inter-chain hydrogen bonding that leads to the formation of β-sheet-like structures and subsequent aggregation. sigmaaldrich.com This can help to maintain the growing peptide chain in a more solvated and accessible state for subsequent coupling reactions.

An in-depth examination of the chemical compound this compound reveals critical strategies for its deprotection in peptide synthesis. The successful removal of the N-α-9-fluorenylmethoxycarbonyl (Fmoc) and N-δ-xanthyl protecting groups is paramount for the sequential assembly of peptides. This article focuses exclusively on the deprotection methodologies and byproduct management associated with this specific glutamine derivative.

Applications in Advanced Peptide Synthesis and Architectural Design

N-α-Fmoc-N-δ-xanthyl-D-glutamine in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of modern peptide production, and the selection of appropriately protected amino acid derivatives is paramount to its success. This compound offers specific advantages within this context, particularly in automated protocols and the synthesis of challenging sequences.

The Fmoc/tBu strategy is a widely adopted method in automated solid-phase peptide synthesis. beilstein-journals.org this compound is well-suited for integration into these automated workflows. nih.govnih.govbachem.com Automated peptide synthesizers perform the repetitive cycles of Nα-Fmoc group deprotection, amino acid coupling, and washing steps. beilstein-journals.org The xanthyl (Xan) protecting group on the side chain of D-glutamine is stable to the mild basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal, ensuring the integrity of the side chain throughout the synthesis. peptide.comcapes.gov.br The xanthyl group is cleaved under the acidic conditions typically used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups, such as trifluoroacetic acid (TFA). peptide.com

Standard automated SPPS protocols can be adapted to incorporate this compound. The coupling step typically involves activating the carboxylic acid of the incoming Fmoc-amino acid with a coupling reagent. The choice of coupling reagents and conditions is critical for efficient peptide bond formation.

ParameterTypical ConditionPurpose
Deprotection 20-40% Piperidine in DMFRemoval of the N-terminal Fmoc group
Coupling Agent HBTU, HATU, or DIC/HOBtActivation of the carboxylic acid for amide bond formation
Solvent DMF or NMPSolubilizes reagents and swells the resin support
Cleavage TFA-based cocktail (e.g., TFA/TIS/H2O)Cleavage from resin and removal of side-chain protecting groups (including xanthyl)

This table presents a generalized overview of typical conditions in automated Fmoc-SPPS, which are applicable to the integration of this compound.

The synthesis of "difficult sequences," often characterized by aggregation-prone regions or sterically hindered amino acids, presents a significant challenge in SPPS. The use of side-chain protected glutamine derivatives, such as those with a xanthyl group, has been shown to yield purer products in the synthesis of challenging peptides compared to other protecting groups like trityl (Trt). nih.gov The xanthyl group can help to minimize side reactions, such as the dehydration of the glutamine side chain, which can occur during the activation step. nih.gov

When incorporating D-glutamine into a challenging sequence, the use of this compound is advantageous. The stable xanthyl protection prevents unwanted side-chain reactions that can be exacerbated in difficult couplings. Methodologies to improve the synthesis of such sequences often involve:

Optimized Coupling Reagents: Utilizing highly efficient coupling reagents like HATU or HBTU can improve the efficiency of peptide bond formation, which is crucial for sterically hindered couplings.

Extended Coupling Times: Allowing for longer reaction times can help to drive the coupling reaction to completion.

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid can ensure a higher yield of the desired product.

Step YieldOverall Yield (10-mer)Overall Yield (20-mer)
95%59.9%35.8%
98%81.7%66.8%
99%90.4%81.8%
99.5%95.1%90.5%

Utilization in Solution-Phase Peptide Synthesis Methodologies

While SPPS is the most common method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides. In solution-phase synthesis, the protection of the glutamine side chain is equally critical to prevent side reactions. The xanthyl group was one of the early protecting groups utilized for the amide-nitrogen of glutamine in solution-phase peptide synthesis. capes.gov.brresearchgate.net This strategy involves the coupling of protected amino acid fragments in solution, followed by deprotection steps to reveal the final peptide. The use of this compound in a solution-phase strategy would involve its incorporation into a peptide fragment, which is then coupled to another fragment to build the final peptide chain.

Synthesis of D-Peptides and Peptide Mimetics for Enhanced Stability

A significant limitation of many therapeutic peptides is their rapid degradation by proteases in the body. nih.gov One of the most effective strategies to overcome this is the incorporation of D-amino acids. nih.govnih.gov Since proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids, peptides composed of D-amino acids (often called "mirror-image" peptides) are highly resistant to proteolytic degradation. nih.govresearchgate.net

The synthesis of D-peptides is readily achieved using SPPS with the corresponding D-amino acid building blocks. This compound is a key reagent for introducing D-glutamine into a peptide sequence, thereby imparting enhanced proteolytic stability. Research has consistently shown that peptides containing D-amino acids exhibit significantly longer half-lives in the presence of proteases compared to their all-L-amino acid counterparts. nih.gov For instance, modifying the C-terminus of L-peptides with D-amino acids has been shown to significantly increase their stability against proteases like proteinase K. nih.gov This enhanced stability is crucial for the development of peptide-based drugs with improved pharmacokinetic profiles. tandfonline.com The incorporation of D-amino acids can also be a key feature in the design of peptide mimetics, where the goal is to mimic the structure and function of a natural peptide while improving its drug-like properties, such as stability.

Peptide TypeTypical Proteolytic SusceptibilityRationale
All-L-Peptide HighNatural substrate for proteases.
D-Peptide Very LowD-amino acid stereochemistry is not recognized by most proteases. nih.gov
Peptide with N/C-terminal D-amino acids Low to ModerateTerminal modifications can block exopeptidase activity. unicam.it
Cyclic Peptide Low to ModerateConformational constraints can hinder protease access to cleavage sites. researchgate.net

This table summarizes the general relationship between peptide structure and proteolytic stability, highlighting the significant advantage of incorporating D-amino acids.

Incorporation into Retro-Inverso and Hybrid Peptide Structures

The unique stereochemistry of this compound makes it a valuable building block in the design and synthesis of peptidomimetics, particularly retro-inverso and hybrid peptide structures. Retro-inverso peptides are composed of D-amino acids assembled in the reverse sequence of the parent L-peptide. nih.govdntb.gov.ua This arrangement results in a topology where the side-chain orientations are similar to the original L-peptide, but the peptide backbone is reversed. nih.gov The primary advantage of this modification is the enhanced stability of the peptide against proteolytic degradation by endogenous proteases, which primarily recognize and cleave peptide bonds between L-amino acids. nih.govmdpi.com

The synthesis of retro-inverso peptides logically relies on the availability of D-amino acid building blocks. The incorporation of this compound allows for the introduction of a D-glutamine residue into the reversed sequence. The xanthyl (Xan) protecting group on the side-chain amide is crucial during solid-phase peptide synthesis (SPPS) to prevent potential side reactions. amazonaws.comnih.gov While the core concept of retro-inverso peptides is to mimic the side-chain display of the parent L-peptide, the altered backbone can affect the adoption of specific secondary structures like α-helices. nih.gov

Hybrid peptide structures, which contain a mixture of L- and D-amino acids, also benefit from the use of this compound. The strategic placement of D-amino acids within an L-peptide sequence can introduce specific conformational constraints or disrupt enzymatic cleavage sites, thereby increasing the peptide's metabolic stability. nih.gov For instance, adding D-amino acids to the termini of a peptide has been shown to significantly enhance its resistance to degradation in human serum. nih.gov

The table below summarizes the key features of retro-inverso peptides and the role of D-amino acids.

FeatureDescriptionRelevance of this compound
Composition D-amino acids in reverse sequence order of the parent L-peptide. nih.govdntb.gov.uaServes as the necessary D-enantiomer for glutamine residues.
Side-Chain Topology Side-chain orientation mimics that of the parent L-peptide. nih.govdntb.gov.uaAllows for the correct spatial presentation of the glutamine side chain.
Proteolytic Stability Highly resistant to degradation by proteases. nih.govmdpi.comThe D-configuration of the amino acid backbone is not recognized by most proteases.
Bioactivity Can retain the biological activity of the parent peptide. dntb.gov.uaDepends on the importance of backbone interactions for receptor binding. nih.gov

Preparation of Glutamine-Rich and Polyglutamine Peptides

The synthesis of peptides containing multiple glutamine residues (glutamine-rich) or long tracts of glutamine (polyglutamine, polyQ) is a significant challenge in peptide chemistry. acs.org These sequences are prone to aggregation, both during solid-phase synthesis and in solution after cleavage from the resin. acs.orgwikipedia.org This aggregation can lead to incomplete reactions and difficult purification. The use of this compound, and its L-counterpart, offers strategies to mitigate these issues.

Strategies for Overcoming Aggregation Issues during Synthesis

Aggregation in polyglutamine and glutamine-rich peptides is primarily driven by intermolecular hydrogen bonding between the peptide backbones and side-chain amides. acs.orgwikipedia.org Several strategies are employed to disrupt this process during solid-phase peptide synthesis (SPPS).

One of the most effective strategies is the use of side-chain protecting groups for glutamine. The xanthyl (Xan) group, like the more commonly used trityl (Trt) group, on the side-chain amide of glutamine serves two main purposes. dntb.gov.uaamazonaws.com Firstly, it prevents the side-chain amide from participating in intermolecular hydrogen bonding, which is a key driver of aggregation. Secondly, it improves the solubility of the protected amino acid derivative in organic solvents like DMF and NMP, which are commonly used in SPPS. nih.gov The use of N-α-Fmoc-N-δ-xanthyl-L-glutamine has been shown to yield purer peptide products compared to other protecting groups in the synthesis of challenging peptides. nih.gov While this study focused on the L-amino acid, the same principles apply to the D-enantiomer.

Other methods to overcome aggregation during the synthesis of such peptides are summarized in the table below.

StrategyDescription
Low-Loading Resins Using resins with a lower substitution level can increase the distance between peptide chains, reducing aggregation.
Special Solvents The use of "magic mixtures" (e.g., DCM/DMF/NMP with additives) or chaotropic salts can disrupt hydrogen bonding and improve solvation.
Backbone Protection Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the formation of interchain hydrogen bonds.
Pseudoproline Dipeptides The introduction of pseudoproline dipeptides can disrupt the formation of stable secondary structures that lead to aggregation.
Elevated Temperature Performing coupling reactions at a higher temperature can help to break up aggregates and improve reaction kinetics.

Development of Peptides for Biochemical and Biophysical Studies

Polyglutamine peptides are of significant interest for biochemical and biophysical studies due to their association with several neurodegenerative diseases, including Huntington's disease. wikipedia.orgwikipedia.org In these diseases, an expansion of a polyglutamine tract in specific proteins leads to protein misfolding and aggregation. wikipedia.org Synthetic polyglutamine peptides are therefore valuable tools for studying the mechanisms of aggregation and its link to cellular toxicity. acs.org

The synthesis of these peptides for research purposes requires the effective management of aggregation as described previously. The use of this compound can be envisioned in the creation of model peptides to probe the influence of stereochemistry on aggregation kinetics and fibril formation. For example, incorporating D-amino acids into an aggregating sequence can provide insights into the structural requirements for amyloid formation.

Furthermore, studies on glutamine-containing peptides are relevant to understanding enzyme-substrate interactions. For instance, solution NMR studies have been used to characterize the structural features associated with the binding of glutamine-containing peptides to enzymes like Factor XIII, revealing that the reactive glutamine residues adopt a specific conformation within the active site. wikipedia.org While these studies have historically used L-glutamine, the synthesis of analogous peptides with D-glutamine could be used to probe the stereospecificity of such interactions.

Role in Bioconjugation and Site-Specific Modification of Peptides

The side chain of glutamine is a target for site-specific modification of peptides and proteins, primarily through enzymatic methods. However, the use of D-glutamine, as would be incorporated using this compound, presents both opportunities and challenges for established bioconjugation techniques.

Transglutaminases (TGases) are enzymes that catalyze the formation of a covalent isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. wikipedia.orgnih.gov This reaction is widely used for the site-specific modification and cross-linking of proteins and peptides. nih.gov However, TGases are generally highly specific for L-glutamine, and it is unlikely that they would efficiently recognize a D-glutamine residue as a substrate. wikipedia.org Therefore, direct enzymatic modification of a peptide containing D-glutamine via this method is not considered feasible without significant engineering of the enzyme.

Another powerful technique for peptide modification is Native Chemical Ligation (NCL). NCL traditionally involves the reaction of a peptide with an N-terminal cysteine and another peptide with a C-terminal thioester. Recent advances have extended this methodology to allow for ligation at glutamine residues, which involves the use of a γ-mercaptoglutamine derivative. nih.govacs.org This approach has been demonstrated for L-glutamine. The synthesis of a D-γ-mercaptoglutamine derivative from this compound could potentially allow for the incorporation of D-glutamine at ligation sites, opening up new avenues for the synthesis of complex peptide structures containing D-amino acids at specific internal positions.

Analytical and Characterization Methodologies for Research Outcomes

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized Peptides

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and purity assessment of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating peptides based on their hydrophobicity. nih.gov

Method Development for Separation of Target Peptides from Impurities

The development of a robust HPLC method is critical for effectively separating the desired peptide from a multitude of potential impurities generated during synthesis. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incompletely removed protecting groups or other modifications.

Method development in RP-HPLC involves the strategic selection and optimization of several parameters to achieve the desired resolution. ymcamerica.com Key considerations include:

Column Chemistry: The choice of the stationary phase is paramount. C18 columns are widely used for peptide separations, but other phases like C8 or C4 may be more suitable depending on the peptide's properties. The selection of a column with optimal particle size and pore size is also crucial for efficiency.

Mobile Phase Composition: A gradient of an organic solvent (typically acetonitrile) in an aqueous buffer is used to elute the peptides. The composition of the aqueous phase, including the type and concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA), significantly influences selectivity and peak shape. ymcamerica.comchromatographyonline.com Formic acid is another common mobile phase additive, particularly when MS detection is employed. phenomenex.com

Gradient Profile: The steepness and shape of the elution gradient are optimized to maximize the separation of the target peptide from closely eluting impurities.

Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of solute interaction with the stationary phase, thereby influencing resolution and peak shape. ymcamerica.com

A systematic screening of different column and mobile phase combinations is often employed to identify the most effective separation conditions. chromatographyonline.com For instance, a screening protocol might involve testing several columns with varying hydrophobicity and selectivity under different mobile phase pH and organic modifier conditions. phenomenex.com

Table 1: Example of HPLC Method Parameters for Peptide Purity Assessment

ParameterCondition
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

This table presents a typical set of starting conditions for the HPLC analysis of a synthetic peptide. Optimization of these parameters is usually necessary to achieve the desired separation.

Quantitative Analysis of Coupling Efficiency and Deprotection Completion

HPLC is a powerful tool for monitoring the progress of solid-phase peptide synthesis. By cleaving a small sample of the resin-bound peptide at various stages, the efficiency of coupling reactions and the completeness of Fmoc-deprotection can be quantitatively assessed.

Coupling Efficiency: After a coupling step, a small aliquot of the resin is treated to cleave the peptide. The resulting chromatogram is analyzed to determine the ratio of the desired product to the unreacted N-terminal amine of the preceding sequence. A high percentage of the target peptide peak indicates a successful coupling reaction. The Kaiser test can also be used as a qualitative assessment of coupling efficiency. rsc.org

Deprotection Completion: Similarly, after the Fmoc-deprotection step, a sample is cleaved and analyzed by HPLC. The absence of the Fmoc-protected peptide and the presence of a single peak corresponding to the deprotected peptide confirm the complete removal of the Fmoc group.

The quantitative data obtained from these HPLC analyses are crucial for optimizing the synthesis protocol and ensuring the production of a high-purity final peptide. A validated HPLC method for quantitative amino acid analysis can also be used to determine the absolute amount of a peptide after hydrolysis. nih.govnih.gov

Mass Spectrometry (MS) for Peptide Sequence and Structure Confirmation

Mass spectrometry is an essential technique for the characterization of synthetic peptides, providing precise molecular weight information and enabling sequence verification through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides. uab.edu In ESI-MS, a solution of the peptide is sprayed through a charged capillary, generating multiply charged ions that are then analyzed by the mass spectrometer.

ESI-MS is routinely used to:

Confirm the Molecular Weight: The resulting mass spectrum displays a series of peaks corresponding to the peptide with different charge states (e.g., [M+H]⁺, [M+2H]²⁺, etc.). Deconvolution of this spectrum yields the accurate molecular weight of the peptide, which can be compared to the theoretical mass calculated from its sequence.

Identify Impurities: ESI-MS can detect the presence of impurities, such as deletion sequences or peptides with remaining protecting groups, by identifying peaks corresponding to their respective molecular weights. uab.edu

Sequence Analysis (Tandem MS): When coupled with a fragmentation technique (MS/MS), ESI can be used to sequence the peptide. uab.edu A specific precursor ion is selected and fragmented, and the resulting product ions (b- and y-ions) are analyzed to determine the amino acid sequence. uab.eduresearchgate.net The presence of a glutamine residue can influence the fragmentation pattern. nih.govkoreascience.kr

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique widely used in peptide and protein analysis. youtube.com The peptide sample is co-crystallized with a matrix material on a target plate. A pulsed laser beam irradiates the sample, causing desorption and ionization of the peptide molecules, which are then accelerated in a time-of-flight analyzer. youtube.comhawaii.edu

Key applications of MALDI-TOF MS in this context include:

Rapid Molecular Weight Determination: MALDI-TOF MS typically produces singly charged ions ([M+H]⁺), resulting in simpler spectra and making it a very rapid and sensitive method for determining the molecular weight of the synthesized peptide. youtube.comeuropeanpharmaceuticalreview.com

Analysis of Complex Mixtures: It is a powerful tool for analyzing peptide mixtures, such as those obtained from proteolytic digests in peptide mass fingerprinting (PMF). hawaii.edueuropeanpharmaceuticalreview.com

Caution with Acid-Labile Protecting Groups: It is important to note that the acidic matrices commonly used in MALDI-TOF MS can cause the partial cleavage of acid-labile side-chain protecting groups, such as the xanthyl group. nih.gov The choice of a neutral matrix can help to avoid this unintended deprotection. nih.gov

Table 2: Comparison of ESI-MS and MALDI-TOF MS for Peptide Analysis

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Ionization Process Soft ionization from solutionSoft ionization from a solid matrix
Typical Ions Multiply charged ionsSingly charged ions
Sample Introduction Liquid chromatography or direct infusionSolid sample on a target plate
Key Advantages Easily coupled to HPLC, provides charge state informationHigh throughput, high sensitivity, tolerant to some buffers and salts
Key Disadvantages Can be sensitive to salts and detergentsPotential for in-source decay and matrix interference, acid-labile groups can be cleaved nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. While not routinely used for verifying the primary sequence of every synthetic peptide due to its complexity, NMR plays a crucial role in detailed mechanistic investigations and structural biology.

In the context of peptides containing N-α-Fmoc-N-δ-xanthyl-D-glutamine, NMR can be employed to:

Confirm Stereochemistry: Specific NMR experiments can be used to confirm the D-configuration of the glutamine residue in the final peptide, which is critical for its biological activity and structural integrity.

Investigate Side-Chain Conformations: NMR can provide insights into the conformation and dynamics of the glutamine side chain within the peptide structure. The detection of side-chain amide protons of asparagine and glutamine can be challenging but provides valuable information about hydrogen bonding and structural stability. anu.edu.aunih.gov

Study Peptide Folding and Structure: For larger peptides and proteins, a suite of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to determine the complete three-dimensional structure. uzh.chnih.gov

Analyze Peptide-Target Interactions: NMR is an invaluable tool for studying the interactions between a synthetic peptide and its biological target, providing information on the binding site and the conformational changes that occur upon binding.

The use of isotope labeling, such as ¹⁵N-labeling of the glutamine side-chain amide, can significantly enhance the resolution and information content of NMR spectra, facilitating detailed structural and mechanistic studies. anu.edu.auresearchgate.net

Monitoring of Reaction Progress and Side Product Formation

Effective monitoring during solid-phase peptide synthesis (SPPS) is crucial for maximizing yield and purity. It allows for the determination of reaction endpoints for coupling and deprotection steps, which in turn helps to minimize the formation of side products. acs.org Several methods are employed to track the progress of peptide chain elongation. Qualitative tests like the Kaiser test can be used to check for the presence of free primary amines after a coupling step, indicating whether the reaction has gone to completion. rsc.org More advanced, real-time techniques such as refractometry can monitor the refractive index of the reaction solution, providing insight into the kinetics of all synthetic steps, including coupling, deprotection, and washes. acs.org

The purity of the starting Nα-Fmoc amino acids is paramount, as impurities can lead to significant side products. nih.govsigmaaldrich.com Common contaminants in Fmoc-amino acid preparations include free amino acids, which can cause multiple insertions, and residual acetic acid, which can lead to the termination of the growing peptide chain. nih.govsigmaaldrich.com

During peptide synthesis, several side reactions can occur. One of the most common is the formation of aspartimide, particularly at Asp-Xxx sequences, which is catalyzed by the basic conditions used for Fmoc deprotection. nih.goviris-biotech.de For glutamine residues, the choice of side-chain protection is critical to prevent side reactions. The use of the xanthyl (Xan) protecting group for the N-δ-amide of glutamine has been shown to produce purer peptide products compared to other protecting groups like triphenylmethyl (Trt) or 2,4,6-trimethoxybenzyl (Tmob), suggesting it offers superior protection against side product formation. nih.gov In some cases, piperidine (B6355638) from the deprotection solution can react with the peptide, leading to piperidide-containing byproducts. researchgate.net

Side Product/IssueCauseRelevant Amino Acid(s)Reference
Chain TerminationContamination of building blocks with reactive species like acetic acid.All nih.govsigmaaldrich.com
Deletion SequencesIncomplete coupling or deprotection reactions.All ajpamc.com
Aspartimide FormationBase-catalyzed cyclization of the aspartic acid side chain.Aspartic Acid nih.goviris-biotech.deresearchgate.net
Double InsertionPresence of free amino acid in the Fmoc-amino acid building block.All nih.gov
Piperidide AdductReaction of piperidine (from deprotection) with the peptide, often at susceptible residues.Aspartic Acid, Cysteine researchgate.net

Conformational Studies of Protected Amino Acid Derivatives

The three-dimensional structure of a peptide is fundamental to its biological activity. iris-biotech.de The incorporation of protected amino acids can influence the conformational preferences of the peptide backbone. The protecting groups themselves, along with the intrinsic properties of the amino acid side chains, play a role in defining the secondary structure. iris-biotech.de

Conformational studies on glutamine-containing peptides have revealed that the glutamine side chain is not passive; it actively participates in forming hydrogen bonds with nearby amide groups on the peptide backbone. rsc.org This interaction can stabilize specific structures, such as C8 and C9 H-bonds or inverse γ-turns, thereby directing the peptide's folding pathway. rsc.org The use of conformationally constrained amino acid derivatives is a known strategy to promote the formation of stable, well-defined secondary structures like helices. iris-biotech.de While specific studies on the conformational impact of the N-δ-xanthyl group are not detailed in the provided results, its bulky and rigid nature likely imposes significant steric constraints that would influence the local peptide conformation. Research on polyglutamine aggregates, which are associated with neurodegenerative diseases, utilizes advanced techniques like solid-state NMR to probe the complex β-sheet structures that form, highlighting the importance of understanding the conformational behavior of glutamine residues. nih.gov

FactorInfluence on ConformationExample/TechniqueReference
Amino Acid Side ChainForms intramolecular hydrogen bonds, directing backbone structure.Gln side chain stabilizing β-turns. rsc.org
Protecting GroupsImpose steric constraints, limiting rotational freedom.Bulky groups like Xan or Trt influencing local structure. nih.gov
Constrained MimicsInduce specific secondary structures (e.g., helices, turns).Incorporation of α,α-disubstituted amino acids. iris-biotech.de
AggregationFormation of specific intermolecular structures like β-sheets.Solid-state NMR studies of polyglutamine fibrils. nih.gov

Spectroscopic Techniques for Monitoring Protecting Group Cleavage (e.g., UV Detection of Fmoc)

The N-α-Fmoc protecting group is central to modern solid-phase peptide synthesis, and its removal (deprotection) is a critical, repeated step. altabioscience.com A key advantage of the Fmoc group is its strong ultraviolet (UV) absorbance, which provides a straightforward method for monitoring the deprotection reaction in real time. altabioscience.comthieme-connect.de

The deprotection is typically achieved using a mild base, most commonly a solution of 20-50% piperidine in a polar solvent like dimethylformamide (DMF). altabioscience.comtec5usa.com The base catalyzes a β-elimination reaction, cleaving the Fmoc group and liberating the N-terminal amine of the peptide. altabioscience.com This reaction releases dibenzofulvene, which is subsequently trapped by the excess piperidine to form a stable dibenzofulvene-piperidine adduct. thieme-connect.detec5usa.com This adduct is a strong chromophore, absorbing UV light at specific wavelengths. thieme-connect.detec5usa.com

By passing the reaction outflow through a UV spectrophotometer, the concentration of this adduct can be measured. A stable, maximum absorbance reading indicates that the deprotection reaction is complete. thieme-connect.de This technique is so reliable that it is a standard feature in most automated peptide synthesizers, allowing for the optimization of deprotection times for each specific amino acid, which is particularly valuable when navigating difficult sequences. thieme-connect.detec5usa.com Specialized UV detectors for flow chemistry applications are designed to monitor the relevant wavelengths, such as 365 nm, to quantify the released Fmoc group. vapourtec.comvapourtec.com

MoleculeRole in DeprotectionUV Absorbance PropertyReference
Fmoc-Protected PeptideStarting material for deprotection step.Possesses a distinct UV absorbance profile due to the fluorenyl group. thieme-connect.de
PiperidineBase catalyst for Fmoc removal and scavenger for byproduct.Does not significantly absorb at the monitoring wavelength. tec5usa.com
Dibenzofulvene-Piperidine AdductStable byproduct of the deprotection reaction.Strong chromophore; its concentration is monitored via UV absorbance to determine reaction completion. thieme-connect.detec5usa.com

Advanced Chromatographic Techniques for Byproduct Identification and Quantification

Following the completion of synthesis and cleavage of the peptide from the solid support, the crude product is a mixture containing the target peptide, truncated or deleted sequences, and byproducts from various side reactions. ajpamc.comthermofisher.com Advanced chromatographic techniques are indispensable for the purification of the desired peptide and for the identification and quantification of these impurities. americanpeptidesociety.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and powerful technique for the analysis and purification of synthetic peptides. americanpeptidesociety.org It separates molecules based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is passed through a column packed with a hydrophobic stationary phase (typically C18), and a gradient of increasing organic solvent (like acetonitrile) is used to elute the components. americanpeptidesociety.orgnih.gov More hydrophobic peptides interact more strongly with the column and elute later, allowing for high-resolution separation of the target peptide from closely related impurities. americanpeptidesociety.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is the gold standard for confirming the identity of the synthesized peptide by providing its exact molecular weight. nih.govmdpi.com Tandem mass spectrometry (MS/MS), often used in conjunction with LC, involves fragmenting the peptide and analyzing the masses of the fragments to confirm its amino acid sequence and identify the precise location of any modifications or protecting group remnants. nih.gov

Other chromatographic methods such as Size-Exclusion Chromatography (SEC) , which separates molecules based on size, and Ion-Exchange Chromatography (IEX) , which separates based on charge, can be used as complementary techniques to achieve very high levels of purity or to analyze specific types of impurities like aggregates. americanpeptidesociety.orgchromacademy.comnih.gov

TechniquePrinciple of SeparationPrimary Application for this compound PeptidesReference
RP-HPLCHydrophobicityPrimary method for purity analysis and purification of the final peptide product. Quantification of byproducts. ajpamc.comamericanpeptidesociety.org
LC-MS/MSHydrophobicity (LC) and Mass-to-Charge Ratio (MS)Definitive identification of the target peptide and characterization of impurities by providing molecular weight and sequence data. nih.govmdpi.com
Size-Exclusion Chromatography (SEC)Molecular Size (Hydrodynamic Radius)Removal of aggregates or separation of peptides with significant size differences. americanpeptidesociety.orgnih.gov
Ion-Exchange Chromatography (IEX)Net ChargeSeparation of peptides with different overall charges, useful for removing charge-variant impurities. americanpeptidesociety.orgchromacademy.com

Comparative Analysis and Future Research Directions

Comparative Efficacy of Xanthyl vs. Trityl Protecting Groups for Glutamine

The use of N-α-Fmoc-N-δ-protected glutamine derivatives is a standard strategy in solid-phase peptide synthesis (SPPS) to circumvent issues associated with the unprotected side chain. Both the xanthyl (Xan) and trityl (Trt) groups have been employed for this purpose, each with distinct advantages and disadvantages.

A primary reason for protecting the glutamine side chain is to prevent dehydration of the amide to a nitrile during the activation step of peptide coupling, especially when using carbodiimide (B86325) reagents. peptide.com This side reaction can be particularly problematic during the synthesis of long peptides where the glutamine residue is exposed to repeated coupling cycles. peptide.com Both Trt and Xan protecting groups effectively mitigate this dehydration.

Another significant side reaction is the modification of the indole (B1671886) nucleus of tryptophan by reactive species generated during the cleavage of other protecting groups. peptide.com Studies have shown that peptides synthesized using N-ω-xanthenyl-protected glutamine derivatives are of higher purity than those synthesized with N-ω-triphenylmethyl (Trt) protection, suggesting a better suppression of side reactions, including potential alkylation of sensitive residues like tryptophan. The bulky nature of the Trt group can also help in minimizing diketopiperazine formation. luxembourg-bio.com

Table 1: Comparison of Side Reaction Suppression by Xanthyl and Trityl Groups for Glutamine

Protecting Group Primary Side Reaction Prevented Efficacy in Side Reaction Suppression
Xanthyl (Xan) Dehydration of amide to nitrile; Alkylation of sensitive residues (e.g., Tryptophan). High. Leads to purer peptide products in comparative studies.
Trityl (Trt) Dehydration of amide to nitrile; Diketopiperazine formation. Effective in preventing dehydration; can lead to side products during cleavage. peptide.compeptide.com

Comparative Analysis of Peptide Synthesis Efficiency and Purity

The efficiency of peptide synthesis and the purity of the crude product are critical metrics for evaluating a protecting group strategy. The use of Fmoc-Gln(Trt)-OH is common in solid-phase peptide synthesis due to its enhanced solubility in standard solvents like DMF and NMP compared to the unprotected Fmoc-Gln-OH. peptide.com

Table 2: Peptide Synthesis Efficiency and Purity with Xanthyl vs. Trityl Protection

Protecting Group Solubility of Protected Amino Acid Reported Purity of Crude Peptide Overall Synthesis Efficiency
Xanthyl (Xan) Good Higher purity compared to Trt-protected peptides in model studies. Potentially higher due to reduced side products.
Trityl (Trt) Good solubility in DMF and NMP. peptide.com Generally good, but can be lower than Xan-protected peptides due to cleavage-related side reactions. peptide.com Efficient, but may require more rigorous purification.

Differences in Deprotection Conditions and Selectivity

The conditions required for the removal of the side-chain protecting group are a key differentiator between the xanthyl and trityl groups. The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with a strong acid cocktail, such as 95% trifluoroacetic acid (TFA). iris-biotech.de The deep yellow color often observed during the cleavage of peptides containing Trt-protected residues is due to the formation of the stable trityl cation. thermofisher.com

The lability of the trityl group can be modulated by substitution on the phenyl rings. For instance, more acid-sensitive versions like the 2-chlorotrityl (2-ClTrt) and methoxytrityl (Mmt) groups have been developed, allowing for selective deprotection under milder acidic conditions, which is beneficial for the synthesis of protected peptide fragments or for on-resin modifications. iris-biotech.deiris-biotech.de

Table 3: Deprotection Conditions for Xanthyl and Trityl Groups

Protecting Group Deprotection Reagent Conditions Selectivity
Xanthyl (Xan) Trifluoroacetic acid (TFA) Concomitant with peptide cleavage from the resin. Generally removed during final cleavage.
Trityl (Trt) Trifluoroacetic acid (TFA) Typically 95% TFA for final cleavage. iris-biotech.de Can be selectively removed with dilute TFA (e.g., 1%) for substituted versions like 2-ClTrt, allowing for orthogonal strategies. iris-biotech.deiris-biotech.de

Innovation in Glutamine Protecting Group Chemistry

While Trt and Xan are well-established protecting groups for glutamine, the quest for improved synthetic efficiency and the need to synthesize increasingly complex and modified peptides drive the innovation in protecting group chemistry.

The development of new protecting groups for the amide side chain of glutamine is an active area of research. The ideal protecting group would be completely stable to the conditions of peptide chain elongation, yet readily and cleanly removable under mild and highly specific conditions. Attempts have been made with groups like dimethoxybenzhydryl (Mbh) and trialkoxybenzyl (Taob), though they have had limitations in terms of yield and cleavage conditions. google.com Future designs may focus on enhancing stability, solubility, and cleavage selectivity, while minimizing any potential for side reactions. The synthesis of glutamine mimics with modified side chains also represents an alternative approach to introducing specific functionalities. nih.gov

The concept of orthogonality is central to modern peptide synthesis, allowing for the selective deprotection of specific functional groups without affecting others. peptide.com This is crucial for the synthesis of branched or cyclic peptides, and for site-specific modifications like glycosylation or lipidation.

The development of "safety-catch" protecting groups, which are stable until "activated" by a specific chemical transformation, offers another layer of control. nih.gov While a wide array of orthogonal protecting groups exists for other amino acid side chains (e.g., Mtt, Mmt, Dde, ivDde for lysine), the development of new, highly labile, and orthogonal protecting groups specifically for the glutamine side chain remains a key objective. iris-biotech.desigmaaldrich.com Such groups would enable more complex synthetic strategies, including the on-resin modification of the glutamine side chain itself, opening up new avenues for the creation of novel peptide-based therapeutics and biomaterials.

Exploration of N-α-Fmoc-N-δ-xanthyl-D-glutamine in Emerging Synthetic Paradigms

The incorporation of non-natural amino acids, such as D-isomers, is a well-established strategy to enhance the proteolytic stability and modulate the conformational properties of peptides. The use of this compound, in particular, is gaining traction in the construction of sophisticated peptide structures that are not readily accessible through conventional methods.

Application in Cyclic Peptide Synthesis and Foldamer Research

Cyclic peptides and foldamers represent two exciting frontiers in medicinal chemistry, offering pre-organized structures with improved target affinity and biological half-life. The synthesis of these constrained molecules, however, often presents significant challenges, including aggregation and difficult coupling steps.

The xanthyl protecting group on the glutamine side chain has been shown to be beneficial in the synthesis of "difficult sequences". nih.gov While specific, detailed research focusing exclusively on the use of this compound in cyclic peptide and foldamer synthesis is still emerging, the known properties of the xanthyl protecting group suggest its high potential in these areas. The prevention of side-chain-related aggregation and the improved solubility of the protected amino acid are particularly advantageous during the often-demanding synthesis of long or complex peptide chains required for many foldameric structures. chemimpex.com The incorporation of a D-amino acid can induce specific turns and conformations, which are critical for the design of well-defined three-dimensional foldamer structures.

Integration into Unconventional Peptide Architectures

The quest for novel therapeutic modalities is driving the exploration of unconventional peptide architectures, such as peptoids and other peptidomimetics. These structures often incorporate non-natural building blocks to achieve specific conformational constraints and enhanced drug-like properties. The use of D-amino acids is a fundamental strategy in this field.

The integration of this compound into these architectures is facilitated by its compatibility with standard Fmoc-based solid-phase peptide synthesis protocols. The xanthyl group's stability under the basic conditions used for Fmoc removal, coupled with its straightforward cleavage under mild acidic conditions, allows for its seamless incorporation into complex synthetic schemes. peptide.com This enables the precise placement of a D-glutamine residue within a non-natural backbone, contributing to the development of novel scaffolds with unique structural and functional properties.

Prospects for Enhanced Peptide Drug Discovery through Optimized Synthetic Building Blocks

The development of optimized synthetic building blocks is a cornerstone of modern peptide drug discovery. By providing chemists with tools to overcome synthetic hurdles and to fine-tune the properties of peptide candidates, these building blocks accelerate the journey from discovery to clinical application.

The use of N-δ-side-chain protection on glutamine, such as the xanthyl group, is crucial for preventing a common side reaction during peptide synthesis: the dehydration of the amide side chain to a nitrile, particularly when using carbodiimide activation methods. peptide.com Furthermore, unprotected or inadequately protected glutamine can contribute to peptide aggregation, making the synthesis of long or complex sequences challenging. nih.govpeptide.com The xanthyl group effectively mitigates these issues.

A key study highlighted the advantages of N-ω-xanthenyl-protecting groups for asparagine and glutamine in Fmoc SPPS. The research demonstrated that the use of xanthyl (Xan) protected derivatives resulted in purer peptide products for several challenging model peptides compared to those synthesized with other common protecting groups like trimethoxybenzyl (Tmob) or trityl (Trt). This improved purity is a direct consequence of minimizing side reactions and aggregation during synthesis.

The strategic incorporation of this compound can therefore lead to:

Higher purity of crude peptide products: This simplifies the purification process and reduces the cost of goods for therapeutic peptides.

Improved synthesis yields: By preventing side reactions and aggregation, a greater proportion of the desired peptide is successfully synthesized.

Enhanced design flexibility: The ability to reliably incorporate D-glutamine allows for greater control over the conformational and stability properties of the final peptide.

Q & A

Basic Questions

Q. What is the role of the Fmoc and xanthyl protecting groups in N-α-Fmoc-N-δ-xanthyl-D-glutamine during solid-phase peptide synthesis (SPPS)?

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, enabling stepwise peptide elongation through iterative deprotection (e.g., using 20% piperidine in DMF) and coupling cycles. The xanthyl group protects the δ-amide side chain of glutamine, preventing undesired side reactions such as branching or aggregation during synthesis. Orthogonal deprotection strategies are critical; xanthyl removal typically requires mild acidic conditions (e.g., 1% TFA in dichloromethane) to preserve peptide integrity .

Q. Why is the D-configuration of glutamine significant in this compound, and how does it influence peptide design?

  • The D-configuration introduces resistance to enzymatic degradation, making it valuable for studying chiral interactions in peptide-receptor binding. However, its incorporation requires stringent stereochemical control during synthesis, often verified via chiral HPLC or polarimetry. This configuration is particularly useful in designing peptidomimetics or stable isotope-labeled analogs .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in automated SPPS, especially for long or sterically hindered sequences?

  • Activation with HBTU/HOBt or COMU in DMF enhances coupling efficiency. Resin swelling in DCM prior to synthesis and extended coupling times (30–60 minutes) improve accessibility. Real-time monitoring via the Kaiser test ensures complete coupling. For challenging sequences, double coupling or microwave-assisted synthesis (40–50°C) may be employed .

Q. What analytical strategies confirm the integrity of the xanthyl group during synthesis, and how are premature deprotection events addressed?

  • LC-MS with electrospray ionization (ESI) tracks molecular weight shifts indicative of deprotection. 1^1H NMR (in DMSO-d6) can identify xanthyl aromatic protons (δ 7.2–7.8 ppm). Premature deprotection due to acidic reagents is mitigated by optimizing reaction conditions (e.g., neutral coupling reagents) and using scavengers like triisopropylsilane during TFA cleavage .

Q. How does the choice of xanthyl over trityl (Trt) as a δ-amide protecting group impact downstream applications?

  • Xanthyl offers orthogonal deprotection under milder acidic conditions (1% TFA) compared to Trt (requiring 50% TFA). This reduces side-chain racemization risks and is advantageous for synthesizing acid-sensitive peptides. However, xanthyl’s bulkiness may hinder coupling in highly constrained sequences, necessitating a balance between steric effects and deprotection efficiency .

Q. What methodologies prevent diketopiperazine (DKP) formation when incorporating this compound into cyclic or turn-rich peptides?

  • DKP formation is minimized by:

  • Using 2-chlorotrityl resin to reduce steric strain.
  • Lowering deprotection temperatures (0–4°C).
  • Incorporating pseudoproline dipeptides to disrupt β-sheet aggregation.
    Post-synthesis, MALDI-TOF or circular dichroism (CD) spectroscopy verifies structural integrity .

Data Contradictions and Validation

  • CAS Registry Discrepancies : lists CAS 112898-00-7 for Nα-Fmoc-D-glutamine, while cites no CAS for the xanthyl variant. Researchers should cross-reference synthetic protocols and analytical data (e.g., HRMS, elemental analysis) to confirm compound identity .
  • Deprotection Conditions : uses hydrazine for Dde removal, contrasting with xanthyl’s TFA sensitivity. This highlights the need for orthogonal protection schemes tailored to target peptide sequences .

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